molecular formula C5H6ClNO B1618545 5-(Chloromethyl)-4-methyloxazole CAS No. 45515-22-8

5-(Chloromethyl)-4-methyloxazole

Cat. No. B1618545
CAS RN: 45515-22-8
M. Wt: 131.56 g/mol
InChI Key: DUTCFYSYEZIRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-4-methyloxazole (CMMO) is an organic compound belonging to the oxazole family. It is a clear, colorless liquid with a boiling point of 141°C. CMMO is a versatile reagent used in organic synthesis, and is becoming increasingly popular due to its unique reactivity and wide range of applications. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMMO.

Scientific Research Applications

Medical Use for Spinal Cord Injury

5-(Chloromethyl)-4-methyloxazole and its derivatives, such as 5-(2-chloroethyl)-4-methylthiazole, have been explored for medical uses, particularly in the treatment of spinal cord injuries. This compound, known as clomethiazole, is being investigated for its potential in preventing and/or treating spinal cord injury, highlighting its significance in the field of neurology and trauma medicine (Davis, 1954).

Synthetic Chemistry and Material Science

In synthetic chemistry, 2-(Halomethyl)-4,5-diphenyloxazoles, a category that includes 5-(Chloromethyl)-4-methyloxazole, have proven to be versatile scaffolds. They are used for synthetic elaboration at specific positions, leading to the preparation of various oxazole derivatives. These compounds are useful in constructing complex chemical structures, as demonstrated in studies like the concise synthesis of Oxaprozin (Patil & Luzzio, 2016).

Bronchodilator Research

A study conducted by Ray and Ghosh (1999) explored the conversion of 4-methyloxazole-5-carboxylic acid into a key building block for theophylline analogues, potential bronchodilators. This research is significant for respiratory medicine, particularly for conditions like asthma and chronic obstructive pulmonary disease (Ray & Ghosh, 1999).

Corrosion Inhibition

Studies on 4H-triazole derivatives, which are structurally related to 5-(Chloromethyl)-4-methyloxazole, have shown their effectiveness in protecting mild steel from corrosion in hydrochlorloric acid solutions. These compounds, including variants like 3,5-bis(4-methyltiophenyl)-4H-1,2,4-triazole, demonstrate significant potential in materials science, particularly in the field of corrosion inhibition (Bentiss et al., 2007).

Pharmaceutical Chemistry

The molecule has applications in pharmaceutical chemistry, as seen in the synthesis of 5-(2-chloroethyl)-4-methylthiazole. This compound is used in creating drugs like heminevrin, which have hypnotic, tranquilizer, and anticonvulsant properties. This highlights its relevance in the development of central nervous system (CNS) drugs (Antonov et al., 1999).

Antimicrobial Activities

In the realm of antimicrobial research, 5-(Chloromethyl)-4-methyloxazole derivatives have been synthesized and tested for their antimicrobial activities. These compounds are evaluated for their effectiveness against a range of microorganisms, offering potential applications in the field of infectious diseases and antimicrobial resistance management (Bektaş et al., 2007).

Cancer Research

In cancer research, oxazole derivatives, closely related to 5-(Chloromethyl)-4-methyloxazole, have been synthesized and evaluated for their antiproliferative activities. This research explores their potential as therapeutic agents against various cancer cell lines, indicating the compound's significance in oncology (Wu et al., 2013).

properties

IUPAC Name

5-(chloromethyl)-4-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTCFYSYEZIRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276840
Record name 5-(CHLOROMETHYL)-4-METHYLOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-4-methyloxazole

CAS RN

45515-22-8
Record name 5-(CHLOROMETHYL)-4-METHYLOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-4-methyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-4-methyloxazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-4-methyloxazole
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)-4-methyloxazole
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-4-methyloxazole
Reactant of Route 5
5-(Chloromethyl)-4-methyloxazole
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)-4-methyloxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.